叔丁基 3-((4-甲酰-1H-1,2,3-三唑-1-基)甲基)氮杂环丁烷-1-羧酸酯

描述

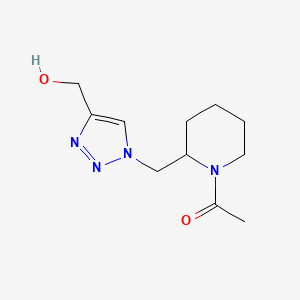

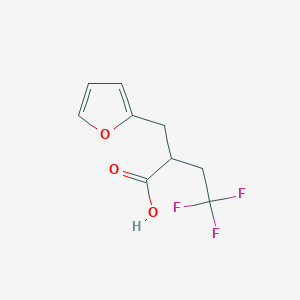

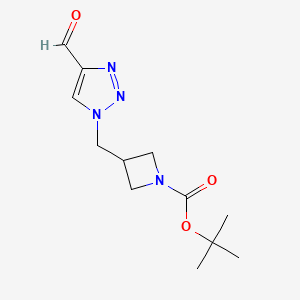

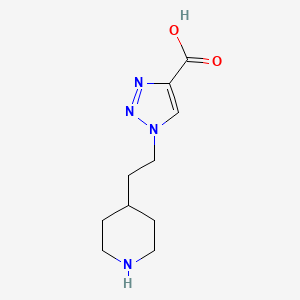

“tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. Attached to this ring is a tert-butyl group, a formyl group, and a 1,2,3-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings suggests that this compound could have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The formyl group (-CHO) is often involved in nucleophilic addition reactions, while the azetidine and 1,2,3-triazole rings can participate in various ring-opening and ring-closing reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

科学研究应用

Click Chemistry

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate: is used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction is pivotal for creating a variety of complex molecules quickly and reliably, which is essential in drug discovery and material science.

Bioconjugation

Due to its water solubility and biocompatibility, this compound is ideal for bioconjugation applications . It can be used to attach biomolecules to various substrates or to each other, which is crucial in the development of targeted drug delivery systems and diagnostic tools.

Accelerating Reaction Rates

The compound serves as a next-generation ligand that significantly accelerates reaction rates in CuAAC . This property is highly beneficial in synthetic chemistry where reaction speed can be a limiting factor in the development of new compounds.

Reducing Cytotoxicity

In biological experiments, minimizing cell cytotoxicity is crucial. This compound has been shown to suppress cell cytotoxicity in CuAAC reactions, making it safer for use in live-cell imaging and other in vivo applications .

Molecular Imaging

The ligand’s properties facilitate the labeling of molecules with fluorescent tags or other markers for molecular imaging . This application is important in the study of cellular processes and the development of non-invasive diagnostic techniques.

Synthesis of Heterocycles

The compound is involved in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals . Its use in this context helps streamline the production of these vital components.

Material Science

In material science, the compound can be used to modify the surface properties of materials, such as creating hydrophobic or hydrophilic surfaces, which have applications in biomedical devices and nanotechnology .

Advanced Polymer Synthesis

Lastly, it plays a role in the synthesis of advanced polymers. The ability to join molecules in a controlled and efficient manner allows for the creation of polymers with specific characteristics for high-performance materials .

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGXDMAYABGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)